molecular formula C11H9NO2 B8793397 6-Methylisoquinoline-3-carboxylic acid

6-Methylisoquinoline-3-carboxylic acid

Cat. No.: B8793397
M. Wt: 187.19 g/mol
InChI Key: PZAQCHWKBBYXCK-UHFFFAOYSA-N
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Description

6-Methylisoquinoline-3-carboxylic acid (CAS: 590369-91-8) is a heterocyclic compound with the molecular formula C₁₁H₉NO₂ and a molecular weight of 187.19 g/mol. It features an isoquinoline core substituted with a methyl group at position 6 and a carboxylic acid moiety at position 3 (Figure 1). The compound is stored at 2–8°C and is primarily utilized in pharmaceutical and chemical research.

Key properties:

  • Structure: Isoquinoline backbone with C6-methyl and C3-carboxylic acid substituents.
  • Applications: Research reagent in drug discovery, though specific biological activities remain under investigation.

Properties

Molecular Formula

C11H9NO2

Molecular Weight

187.19 g/mol

IUPAC Name

6-methylisoquinoline-3-carboxylic acid

InChI

InChI=1S/C11H9NO2/c1-7-2-3-8-6-12-10(11(13)14)5-9(8)4-7/h2-6H,1H3,(H,13,14)

InChI Key

PZAQCHWKBBYXCK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=CC(=NC=C2C=C1)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Variations

The isoquinoline scaffold distinguishes 6-methylisoquinoline-3-carboxylic acid from analogs with quinoline, pyrimidine, or isoxazole cores. Structural differences influence electronic properties, solubility, and biological interactions.

Table 1: Core Heterocycle Comparison
Compound Name Core Structure Key Substituents Molecular Weight (g/mol) CAS Number
This compound Isoquinoline C6-methyl, C3-COOH 187.19 590369-91-8
6-Chloroquinoline-3-carboxylic acid Quinoline C6-chloro, C3-COOH 207.61 118791-14-3
2-Chloro-6-methylpyrimidine-4-carboxylic acid Pyrimidine C2-chloro, C6-methyl, C4-COOH 172.57 89581-58-8
6-Methoxybenzo[d]isoxazole-3-carboxylic acid Isoxazole C6-methoxy, C3-COOH 193.16 28691-48-7

Key Observations :

  • Quinoline vs.
  • Pyrimidine Analogs: Pyrimidine-based compounds (e.g., 2-chloro-6-methylpyrimidine-4-carboxylic acid) lack fused aromatic rings, reducing planarity and hydrophobicity compared to isoquinoline derivatives .
  • Isoxazole Derivatives : The isoxazole ring (e.g., 6-methoxybenzo[d]isoxazole-3-carboxylic acid ) introduces a labile oxygen atom, increasing polarity and metabolic instability .

Substituent Effects on Physicochemical Properties

Functional groups at specific positions modulate solubility, stability, and reactivity:

Methyl vs. Chloro Substituents
  • Methyl Groups: Enhance lipophilicity (e.g., this compound has a logP ~1.5 estimated), favoring membrane permeability but reducing aqueous solubility.
Carboxylic Acid Position
  • C3-COOH: Common in both isoquinoline and quinoline derivatives, enabling hydrogen bonding with biological targets (e.g., kinase active sites).
  • C4-COOH : Observed in pyrimidine analogs (e.g., 2-chloro-6-methylpyrimidine-4-carboxylic acid ), which may alter binding orientation in enzymatic assays .

Physicochemical Data

  • This compound: Lacks reported melting point or spectral data in the evidence, but IR and NMR profiles are expected to align with isoquinoline analogs (e.g., C=O stretch ~1700 cm⁻¹, aromatic proton shifts δ 7.5–8.5 ppm) .
  • 2-(2-Methoxyphenyl)-3-(methylsulfonamido)-quinoline-4-carboxylic Acid: Exhibits IR absorption at 1725 cm⁻¹ (C=O) and NMR signals for methylsulfonamido (δ 2.32 ppm) and methoxy groups (δ 3.73 ppm) .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-methylisoquinoline-3-carboxylic acid, and how can reaction conditions be optimized?

  • Methodological Answer : A common approach involves cyclization of precursor aldehydes (e.g., 3-methylbenzaldehyde) with ethyl acetoacetate under basic conditions, followed by reflux in ethanol or methanol . Optimization may include adjusting stoichiometry, temperature (e.g., 80–100°C for cyclization), and catalysts (e.g., ammonium acetate). Purification via recrystallization or chromatography is critical to achieve >95% purity, as impurities can skew downstream biological assays .

Q. How should researchers characterize the purity and structural identity of this compound?

  • Methodological Answer : Combine analytical techniques:

  • HPLC : Quantify purity using a C18 column with UV detection at 254 nm.
  • NMR : Confirm proton environments (e.g., methyl groups at δ 2.5 ppm, carboxylic protons at δ 12–13 ppm) .
  • Mass Spectrometry : Validate molecular weight (187.19 g/mol) via ESI-MS .
    Cross-reference with canonical SMILES (CC1=CC2=CC(=CN=C2C=C1)C(=O)O) and InChIKey (XILGKXKKWQIQNQ-UHFFFAOYSA-N) for structural verification .

Q. What biological activities have been reported for structurally similar quinoline-3-carboxylic acid derivatives?

  • Methodological Answer : Analogous compounds exhibit antibacterial and antioxidant properties, likely due to quinoline’s planar aromatic system enabling intercalation or enzyme inhibition . For example, ethyl-substituted derivatives show activity against multidrug-resistant Staphylococcus aureus (MIC: 8–16 µg/mL). Researchers should design dose-response assays (e.g., 1–100 µM) in bacterial cultures or antioxidant models (e.g., DPPH radical scavenging) .

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer : Use PPE (gloves, goggles) and work in a fume hood. Quinoline derivatives are potential skin/eye irritants . In case of exposure:

  • Inhalation : Move to fresh air; monitor for respiratory distress.
  • Ingestion : Rinse mouth with water (do not induce vomiting) .
    Store in airtight containers at 4°C to prevent degradation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

  • Methodological Answer : Systematically modify substituents:

  • Methyl group position : Compare 3-carboxylic vs. 1-carboxylic analogs (e.g., 6-methylisoquinoline-1-carboxylic acid shows enzyme inhibition ).
  • Electron-withdrawing groups : Introduce halides or nitro groups to enhance electrophilicity.
    Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like DNA gyrase or oxidoreductases . Validate via MIC assays and cytotoxicity screening (e.g., HepG2 cells).

Q. What computational tools are suitable for modeling this compound’s interaction with biological targets?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify reactive sites (e.g., carboxylic acid for hydrogen bonding).
  • Molecular Dynamics (MD) : Simulate binding stability in lipid bilayers or protein pockets (e.g., 100 ns trajectories using GROMACS).
  • QSAR Models : Train regression models using descriptors like logP, polar surface area, and H-bond donors .

Q. How can researchers reconcile contradictory data on solubility and stability across experimental conditions?

  • Methodological Answer :

  • Solubility : Test in DMSO (common solvent) vs. aqueous buffers (e.g., PBS at pH 7.4). Note discrepancies due to protonation states of the carboxylic acid group (pKa ~4.5) .
  • Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Adjust storage conditions if degradation exceeds 5% .

Q. What strategies mitigate byproduct formation during large-scale synthesis?

  • Methodological Answer :

  • Process Optimization : Use flow chemistry to control exothermic reactions and reduce side products (e.g., over-reduced intermediates).
  • In-line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR to monitor reaction progress in real time .
  • Green Chemistry : Replace toxic solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .

Key Notes

  • Cross-validate synthetic yields and bioactivity using orthogonal methods (e.g., LC-MS and microbroth dilution) .
  • Consult safety guidelines from MedChemExpress and PubChem for handling quinoline derivatives .

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